molecular formula C21H15BrN2O2S B5033978 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide

Cat. No.: B5033978
M. Wt: 439.3 g/mol
InChI Key: ZYVRCHCLZFWGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide is a chemical compound that is commonly referred to as BTA-EG6. It is a small molecule inhibitor that has been used in various scientific research applications.

Mechanism of Action

BTA-EG6 inhibits the activity of specific proteins by binding to them and preventing their function. The exact mechanism of action of BTA-EG6 varies depending on the specific protein it is targeting. However, it is generally believed that BTA-EG6 acts as a competitive inhibitor, binding to the active site of the protein and preventing it from binding to its natural substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTA-EG6 vary depending on the specific protein it is targeting. However, in general, BTA-EG6 has been shown to inhibit the activity of specific proteins, leading to a reduction in their function. This can result in a variety of effects, including a reduction in cell growth, a reduction in neuronal activity, and a reduction in immune response.

Advantages and Limitations for Lab Experiments

One advantage of using BTA-EG6 in lab experiments is that it is a small molecule inhibitor, meaning it can be easily synthesized and purified. Additionally, BTA-EG6 has a high affinity for specific proteins, making it a potent inhibitor. However, one limitation of using BTA-EG6 is that it may not be specific to a single protein, leading to off-target effects. Additionally, the synthesis of BTA-EG6 is complex and requires expertise in organic chemistry.

Future Directions

There are many potential future directions for research involving BTA-EG6. One potential direction is to investigate the use of BTA-EG6 in combination with other inhibitors to target multiple proteins simultaneously. Additionally, future research could investigate the use of BTA-EG6 in animal models to determine its efficacy in vivo. Finally, future research could focus on the development of new, more specific inhibitors based on the structure of BTA-EG6.

Synthesis Methods

The synthesis of BTA-EG6 involves a multi-step process that includes the reaction of 2-aminothiophenol with 2-bromoacetophenone to form 2-(2-bromoacetyl)thiophene. This intermediate is then reacted with 4-(2-aminoethyl)phenol to form BTA-EG6. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

BTA-EG6 has been used in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, BTA-EG6 has been shown to inhibit the growth of cancer cells by targeting specific proteins. In neurobiology, BTA-EG6 has been used to study the role of specific proteins in neuronal function. In immunology, BTA-EG6 has been used to investigate the role of specific proteins in the immune response.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2S/c22-15-7-11-17(12-8-15)26-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)27-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVRCHCLZFWGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.